molecular formula C10H12O B6178182 (2R,3E)-4-phenylbut-3-en-2-ol CAS No. 62413-47-2

(2R,3E)-4-phenylbut-3-en-2-ol

Cat. No.: B6178182
CAS No.: 62413-47-2
M. Wt: 148.2
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Description

(2R,3E)-4-phenylbut-3-en-2-ol is a chiral secondary alcohol belonging to the class of cinnamyl alcohols, characterized by a phenyl group conjugated to an (E)-configured double bond and a stereogenic center at the 2-position . This structure is also known as α-methylcinnamyl alcohol or methyl styryl carbinol . The compound is an oily liquid with a density of approximately 1.009 g/cm³ and a refractive index in the range of 1.558 to 1.567 at 20 °C . It is noted for its organoleptic properties, presenting a sweet, fruity, floral, and balsamic odor, and a waxy, grape-like flavor, which makes it a compound of interest in flavor and fragrance research and applications . As a building block, it is valuable in organic synthesis, particularly in studies exploring the kinetic resolution of secondary benzylic and allylic alcohols, where enantioselective acylation can be used to obtain optically pure intermediates . The compound is for research use only and is not intended for diagnostic or therapeutic purposes. Researchers should handle it with appropriate safety precautions; it has an estimated LD50 of 2400 µL/kg (oral, rat) .

Properties

CAS No.

62413-47-2

Molecular Formula

C10H12O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Significance of Allylic Alcohols in Stereoselective Synthesis

Chiral allylic alcohols are a highly important class of intermediates in organic synthesis. researchgate.netrsc.org Their utility stems from the two reactive functional groups—the alkene and the alcohol—whose proximity allows for a high degree of stereochemical control in a wide array of chemical transformations. The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, such as epoxidations and cyclopropanations.

These motifs are present in numerous natural products and biologically active compounds. rsc.org Consequently, significant research has been dedicated to developing efficient and enantioselective methods for their synthesis. rsc.org Key synthetic strategies include the catalytic asymmetric reduction of enones, the enantioselective addition of vinyl nucleophiles to aldehydes, and the kinetic resolution of racemic allylic alcohols. nih.govpnas.org The transformations of allylic alcohols are extensive and often proceed with excellent stereoinduction, making them indispensable in asymmetric total synthesis. pnas.org

Historical Context of 2r,3e 4 Phenylbut 3 En 2 Ol As a Chiral Building Block

The development of synthetic methods to access enantiomerically enriched allylic alcohols like (2R,3E)-4-phenylbut-3-en-2-ol has been a long-standing goal in organic chemistry. Early approaches often relied on the resolution of racemic mixtures. A prominent method involves the kinetic resolution of racemic (E)-4-phenylbut-3-en-2-ol and its derivatives using lipase-catalyzed transesterification. researchgate.net This chemoenzymatic approach allows for the separation of the two enantiomers, providing access to both the (2R,3E) and (2S,3E) forms. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been effectively used with an acyl donor like vinyl propionate (B1217596) to resolve racemic 4-(4'-methoxyphenyl)but-3-en-2-ol, a close analog. mdpi.comnih.gov

Another classical approach involves the asymmetric reduction of the corresponding α,β-unsaturated ketone, 4-phenylbut-3-en-2-one (benzalacetone). The use of chiral reducing agents or catalysts can selectively produce one enantiomer of the alcohol over the other. Furthermore, Grignard addition to α-epoxy hydrazones has been demonstrated as a viable, albeit substrate-limited, route to optically active (E)-allylic alcohols. thieme-connect.de The historical importance of these methods lies in their ability to provide access to enantiopure building blocks, which were crucial for probing the stereochemical requirements of biological systems and for the total synthesis of complex chiral molecules.

Overview of Research Trajectories for 2r,3e 4 Phenylbut 3 En 2 Ol

Chemical Synthesis Approaches

The asymmetric synthesis of this compound can be achieved through several sophisticated strategies, each offering unique advantages in terms of stereoselectivity and substrate scope. These methods primarily involve the creation of the chiral center at the C-2 position with simultaneous control of the E-alkene geometry.

Stereoselective Reduction of Precursor α,β-Unsaturated Ketones

A primary and direct route to this compound is the stereoselective reduction of the corresponding α,β-unsaturated ketone, (E)-4-phenylbut-3-en-2-one (also known as benzalacetone). This transformation can be accomplished using various catalytic systems, including enzymatic and chemo-catalytic methods, to achieve high enantioselectivity.

Catalytic asymmetric reduction of enones is a well-established method for accessing chiral allylic alcohols. nih.gov For instance, the use of chiral catalysts can facilitate the enantioselective C-H bond formation required for the reduction. nih.gov While specific data for the direct reduction to this compound is not detailed in the provided results, the general applicability of this method is widely recognized in the synthesis of chiral alcohols.

The precursor, (E)-4-phenylbut-3-en-2-one, is readily synthesized through the condensation of benzaldehyde (B42025) and acetone (B3395972). chemicalbook.comgoogle.com One procedure involves the reaction of benzaldehyde with acetone in the presence of a base like sodium hydroxide (B78521). google.com Another method utilizes a CoCr2O4-HNT catalyst in a mixture of water and isopropanol. chemicalbook.com

Table 1: Synthesis of (E)-4-phenylbut-3-en-2-one

Reactants Catalyst/Reagents Conditions Yield
Benzaldehyde, Acetone 10% Sodium hydroxide <30 °C, then room temp. for 2h Not specified google.com

Asymmetric Nucleophilic Additions to Carbonyl Compounds

Another powerful strategy for constructing chiral allylic alcohols is the asymmetric addition of a nucleophile to a carbonyl compound. nih.gov In the context of synthesizing this compound, this would involve the addition of a vinyl nucleophile to an aldehyde or a methyl nucleophile to an enal.

One relevant approach is the 1,2-addition of vinylic metal species to aldehydes. pnas.org This can be achieved through methods like the rhodium- or iridium-catalyzed reductive coupling of acetylenes. pnas.org For the synthesis of this compound, this would conceptually involve the asymmetric addition of a vinyl Grignard or a related organometallic reagent to acetaldehyde, or more strategically, the addition of a methyl nucleophile to cinnamaldehyde (B126680) in the presence of a chiral catalyst.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of chiral allylic alcohols, enabling reactions with high levels of regio- and enantioselectivity.

Iridium-catalyzed asymmetric isomerization of primary allylic alcohols presents an elegant method to generate chiral aldehydes, which can then be converted to the desired secondary allylic alcohols. nih.govacs.orgnih.govunige.ch This redox-economical process has been extensively developed, with catalysts capable of achieving excellent enantioselectivity for a variety of substrates. nih.govacs.org The isomerization of a suitable primary allylic alcohol could furnish a chiral aldehyde, which upon subsequent nucleophilic addition (e.g., with a methyl Grignard reagent), would yield the target compound. While this is a multi-step process, the high enantioselectivity of the iridium-catalyzed step makes it a valuable strategy. Cationic iridium complexes, often activated by molecular hydrogen, have proven to be versatile catalysts for this transformation. nih.govacs.org

Palladium catalysis is renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. A notable strategy that could be applied to the synthesis of complex chiral molecules is the 1,4-palladium migration. epfl.chnih.govdicp.ac.cnnih.govresearchgate.net This process involves the movement of a palladium center from one position to another within a molecule, enabling functionalization at a remote site. epfl.chnih.gov For instance, a cascade reaction involving a 1,4-palladium migration could be designed to construct the carbon skeleton of 4-phenylbut-3-en-2-ol, followed by a stereoselective functionalization to introduce the hydroxyl group. While a direct application of this method for the target molecule is not explicitly detailed, the principle of using palladium migration to access complex structures is well-established. dicp.ac.cnresearchgate.net

Gold(I) catalysis has emerged as a powerful tool for the formation of C-O bonds, particularly through the hydroalkoxylation of allenes and alkynes. acs.orgnih.govnih.govfigshare.com The reaction of an appropriately substituted allene (B1206475) with water, catalyzed by a chiral gold(I) complex, could in principle lead to the formation of this compound. Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols has been shown to produce allylic ethers with high regio- and stereoselectivity. nih.gov A similar reaction with water as the nucleophile could potentially yield the corresponding allylic alcohol. Mechanistic studies suggest that the reaction proceeds through the nucleophilic attack on a gold(I)-coordinated allene. nih.gov

Dehydration and Elimination Reactions for Allylic Alcohol Synthesis

The dehydration of alcohols is a fundamental transformation for producing alkenes. In the context of allylic alcohols, this reaction can lead to the formation of valuable conjugated dienes. However, controlling the regio- and stereoselectivity of the dehydration of allylic alcohols can be challenging due to the possibility of multiple elimination pathways, including 1,2- or 1,4-syn- or anti-elimination. acs.orgnih.gov

A recently developed method utilizes a combination of potassium tert-butoxide (tBuOK) and potassium 2,2-difluoroacetate to achieve a highly regio- and stereoselective 1,4-syn-dehydration of allylic alcohols. acs.orgnih.gov This process, which generates a directing group in situ, has demonstrated a broad substrate scope and is scalable, making it a practical approach for synthesizing conjugated dienes from a variety of primary, secondary, and tertiary allylic alcohols. acs.orgnih.gov Mechanistic studies suggest the formation of an acetate (B1210297) intermediate with a tert-butoxide and allyloxide acetal (B89532) moiety, which directs the base-promoted elimination. acs.orgnih.gov

While traditional acid-catalyzed dehydration is a common method, it can be accompanied by rearrangements and lack of selectivity, particularly with branched alcohols. libretexts.orgmasterorganicchemistry.com Base-induced elimination reactions are generally not effective for alcohols themselves due to the poor leaving group nature of the hydroxide ion. libretexts.org However, conversion of the alcohol to a sulfonate ester, such as a mesylate or tosylate, allows for base-induced E2 elimination under milder, non-acidic conditions, which can prevent rearrangements. libretexts.org For tertiary alcohols, treatment with phosphorus oxychloride (POCl3) in pyridine (B92270) provides an effective dehydration method. libretexts.org

Chemoenzymatic and Enzymatic Synthesis of Enantiopure this compound

Chemoenzymatic and purely enzymatic methods offer powerful alternatives for the synthesis of enantiopure compounds, often providing high selectivity under mild reaction conditions. researchgate.net These strategies are particularly valuable for producing chiral alcohols like this compound.

Kinetic Resolution Strategies via Lipase (B570770) Catalysis

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. Lipases are frequently employed for this purpose due to their ability to selectively catalyze the acylation or hydrolysis of one enantiomer at a much faster rate than the other. researchgate.netneu.edu

The choice of enzyme and reaction conditions is crucial for achieving high efficiency and enantioselectivity in kinetic resolutions. Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is a well-established and highly effective biocatalyst for the resolution of chiral alcohols. researchgate.netresearchgate.net Its broad substrate scope and high enantioselectivity have made it a popular choice in many synthetic applications. researchgate.netnih.gov

Lecitase Ultra, a chimeric enzyme derived from the fusion of genes from Thermomyces lanuginosus lipase and Fusarium oxysporum phospholipase A1, has emerged as a novel and effective biocatalyst for the kinetic resolution of racemic allylic alcohols, including the (E)-4-arylbut-3-en-2-ol system. researchgate.netnih.gov Immobilization of Lecitase Ultra, particularly on cyanogen (B1215507) bromide-activated agarose (B213101), has been shown to significantly enhance its activity and enantioselectivity. researchgate.netnih.gov

The selection of the acyl donor is another critical parameter. Vinyl acetate is a commonly used acyl donor in transesterification reactions catalyzed by lipases. researchgate.net The length of the acyl chain can also influence the enantioselectivity of the reaction. For instance, in the hydrolysis of (E)-4-phenylbut-3-en-2-yl esters catalyzed by Lecitase Ultra, propionate was found to be hydrolyzed with higher enantioselectivity than acetate. mdpi.com

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is desirable for obtaining products with high enantiomeric excess (ee).

In the Lecitase Ultra-catalyzed hydrolysis of (E)-4-phenylbut-3-en-2-yl esters, the highest enantioselectivity (E = 38) was observed with propionate as the substrate at 30 °C. mdpi.com This reaction yielded (R)-alcohol with high enantiomeric excess (93–99%). mdpi.com Immobilized Lecitase Ultra on cyanogen bromide-activated agarose has demonstrated even higher enantioselectivity, achieving E-values greater than 200 for the resolution of (E)-4-phenylbut-3-en-2-ol, resulting in enantiomeric excesses of 95–99% for both the remaining substrate and the product. researchgate.net

The table below summarizes the results of the kinetic resolution of (E)-4-phenylbut-3-en-2-yl esters catalyzed by Lecitase® Ultra.

SubstrateTemperature (°C)Enantiomeric Excess of (R)-alcohol (ee_p, %)Enantiomeric Excess of (S)-ester (ee_s, %)Enantiomeric Ratio (E)Reference
Acetate2093-9934-56- mdpi.com
Propionate3093-99-38 mdpi.com

Dynamic Kinetic Resolution Methodologies

A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

A successful DKR of allylic alcohols has been achieved using a combination of a lipase for enantioselective acylation and a ruthenium complex as a racemization catalyst. organic-chemistry.org This enzyme-metal combo reaction has been shown to convert racemic allylic alcohols into homochiral allylic acetates with high optical purity (>99% ee) and yields exceeding 80%. organic-chemistry.org Specifically, a DKR of sterically hindered allylic alcohols has been accomplished using Candida antarctica lipase B (CALB) and a specific ruthenium catalyst. nih.gov

Enantioselective Bioreduction of (E)-4-phenylbut-3-en-2-one

An alternative and highly efficient strategy for producing enantiopure this compound is the enantioselective bioreduction of the corresponding prochiral ketone, (E)-4-phenylbut-3-en-2-one. This method utilizes oxidoreductases, such as ketoreductases (KREDs), which can exhibit high enantioselectivity in the reduction of ketones to their corresponding alcohols.

The synthesis of (E)-4-phenylbut-3-en-2-one itself can be achieved through various methods, including the Claisen-Schmidt condensation of benzaldehyde and acetone. google.com The enantioselective reduction of this ketone to the desired (R)-alcohol can be accomplished using a suitable ketoreductase with a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). researchgate.net

Alcohol Dehydrogenase (ADH) Mediated Reductions

The asymmetric reduction of the prochiral ketone, 4-phenylbut-3-en-2-one, is a direct and efficient route to optically active this compound. Alcohol dehydrogenases (ADHs) are highly effective catalysts for this transformation due to their frequent high enantioselectivity and operation under mild reaction conditions. rsc.org

A variety of ADHs have been explored for the reduction of α,β-unsaturated ketones. These enzymes, often originating from microorganisms such as Lactobacillus kefir (LkADH) or Rhodococcus ruber (ADH-A), can exhibit high stereoselectivity, yielding the desired (R)- or (S)-alcohol. acs.orgscispace.com The stereochemical outcome of the reduction is dependent on the specific ADH used, as they can follow either the Prelog or anti-Prelog rule for hydride delivery to the carbonyl face.

For instance, engineered ADHs from Lactobacillus kefiri have demonstrated considerable utility in the synthesis of chiral alcohols. Through protein engineering techniques like iterative "shrinking mutagenesis," the activity and stereoselectivity of these enzymes towards sterically demanding substrates, such as diaryl ketones, have been significantly enhanced. rsc.org These engineered enzymes can overcome steric hindrance in the active site, leading to excellent enantiomeric excesses (>99% ee) for the alcohol product. rsc.org The principles of engineering these ADHs for bulky substrates are directly applicable to the stereoselective reduction of 4-phenylbut-3-en-2-one.

The general reaction conditions for an ADH-mediated reduction involve the substrate (4-phenylbut-3-en-2-one), the ADH (as a purified enzyme or whole-cell biocatalyst), and a cofactor, typically NADPH or NADH. A cofactor regeneration system is almost always employed to make the process economically viable. A common and effective system is the use of a sacrificial alcohol, such as isopropanol, which is oxidized by the same ADH to regenerate the NADPH/NADH cofactor.

Table 1: Examples of ADHs in Asymmetric Ketone Reduction

Enzyme SourceSubstrate TypeProduct ConfigurationReference
Lactobacillus kefirDiaryl ketones(R) or (S) rsc.org
Rhodococcus ruberAromatic sec-alcohols/ketones(S) acs.orgscispace.com
Rhodococcus erythropolisAromatic sec-alcohols/ketones(S) acs.org

This table presents examples of ADHs and their applications in the stereoselective synthesis of chiral alcohols, highlighting their potential for the synthesis of this compound.

Multi-Enzyme Cascade Systems for Stereospecific Product Formation

A hypothetical yet highly plausible multi-enzyme cascade for the synthesis of this compound could involve two key enzymes:

An alcohol dehydrogenase (ADH) with high (R)-selectivity for the reduction of 4-phenylbut-3-en-2-one.

A glucose dehydrogenase (GDH) for the regeneration of the NADH or NADPH cofactor.

In this system, the ADH catalyzes the primary transformation of the ketone to the desired chiral alcohol. Concurrently, glucose is oxidized to gluconolactone (B72293) by GDH, which in turn reduces the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH). This continuous regeneration ensures the catalytic cycle can proceed efficiently with only a substoichiometric amount of the expensive cofactor.

The advantages of such a system include:

High Atom Economy: The only byproduct from the regeneration system is gluconolactone, which is environmentally benign.

Favorable Equilibrium: The oxidation of glucose is a thermodynamically favorable process, which helps to drive the ketone reduction to completion.

Simplified Process: A one-pot setup reduces the number of unit operations, leading to lower costs and less waste. nih.gov

While a specific multi-enzyme system for the direct synthesis of this compound is not extensively detailed in the literature, the principles are well-established and have been successfully applied to the synthesis of other chiral alcohols. nih.gov

Chemoenzymatic Deracemization Processes

Deracemization is an elegant approach to obtaining enantiomerically pure compounds from a racemic mixture, with a theoretical maximum yield of 100%. This is a significant advantage over kinetic resolution, which has a maximum yield of 50% for a single enantiomer. Chemoenzymatic deracemization processes combine a non-selective chemical reaction with a highly selective enzymatic transformation.

A common strategy for the deracemization of racemic secondary alcohols, including (E)-4-phenylbut-3-en-2-ol, involves a two-step, one-pot sequence:

Non-selective Oxidation: The racemic alcohol is first oxidized to the corresponding ketone. This can be achieved using a variety of chemical oxidants. More recently, photocatalytic methods using photosensitizers like 9-fluorenone (B1672902) under blue LED irradiation have been developed for a greener oxidation step. acs.org

Stereoselective Reduction: The in-situ generated prochiral ketone is then stereoselectively reduced to a single enantiomer of the alcohol using a highly selective alcohol dehydrogenase. acs.org

Another approach to deracemization is through a hydrogen-borrowing cascade. acs.org In this process, an enzyme first catalyzes the oxidation of the alcohol to a ketone intermediate, with the "hydrogen" being transferred to a cofactor. A second, stereocomplementary enzyme then reduces the ketone back to the alcohol, but with the opposite stereochemistry. By using a pair of stereocomplementary ADHs or a non-selective racemase in conjunction with a stereoselective ADH, a racemic mixture of alcohols can be converted into a single enantiomer.

Lipase-mediated processes have also been investigated for the kinetic resolution of racemic (E)-4-phenylbut-3-en-2-ol. For instance, Burkholderia cepacia lipase immobilized on multiwalled carbon nanotubes has been used for the stereoselective acylation of the racemic alcohol. nih.gov While this is a kinetic resolution, it demonstrates the utility of enzymes in separating the enantiomers of this substrate. To achieve deracemization, this enzymatic resolution could be coupled with a chemical racemization of the unreacted enantiomer.

Enantioselective Access and Absolute Configuration Control

The synthesis of this compound in high enantiomeric purity is a critical first step for its application in stereoselective synthesis. Various methods have been developed to achieve this, primarily relying on asymmetric catalysis and enzymatic resolutions.

The enantiomeric excess (ee) and diastereomeric ratios (dr) in the synthesis of allylic alcohols like this compound are influenced by a multitude of factors. In catalytic asymmetric synthesis, the choice of catalyst, ligand, solvent, and reaction temperature are all critical parameters. For instance, in the kinetic resolution of racemic allylic alcohols through asymmetric isomerization, the structure of the chiral Brønsted base catalyst, particularly BINOL-based alkoxides, has a significant impact on enantioselectivity. acs.org The presence of specific functional groups on the catalyst can facilitate hydrogen bonding with the substrate, enhancing the discrimination between the two enantiomers. acs.org

In enzymatic kinetic resolutions, the choice of enzyme and acyl donor is paramount. Lipase-catalyzed transesterification is a common method for resolving racemic (E)-4-phenylbut-3-en-2-ol and its derivatives. researchgate.net The enantioselectivity of these reactions can be very high, often exceeding E > 200, leading to products with ee values of 95–99%. researchgate.net However, the enantioselectivity can be influenced by the substrate itself; for example, lower enantiomeric excess was observed for substrates with a 4-methoxyphenyl (B3050149) substituent compared to those with a 2,5-dimethylphenyl ring. researchgate.net The reaction conditions, such as the solvent and the nature of the acyl donor (e.g., vinyl acetate, vinyl propionate), also play a crucial role in determining the efficiency and selectivity of the resolution. researchgate.netnih.gov

The following table summarizes the results of a lipase-catalyzed kinetic resolution of a related compound, (E)-4-(4'-methoxyphenyl)but-3-en-2-ol, illustrating the achievable yields and enantiomeric excesses.

ProductYield (%)Enantiomeric Excess (ee, %)
(-)-(3E,2S)-4-(4'-methoxyphenyl)but-3-en-2-ol4578
(+)-(3E,2R)-4-(4'-methoxyphenyl)but-3-en-2-yl propionate4382
Data from a study on the enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol. nih.gov

Chiral induction refers to the process where a chiral entity influences the formation of a new chiral center in a molecule, leading to an excess of one enantiomer or diastereomer. In the context of synthesizing this compound, this is often achieved through asymmetric reduction of the corresponding ketone, 4-phenyl-3-buten-2-one. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation. vulcanchem.com

Chiral amplification is a phenomenon where a small initial enantiomeric excess in a system is significantly increased. This can be observed in various contexts, including polymeric systems and supramolecular assemblies. nih.govtue.nl In double asymmetric synthesis, where both the substrate and the reagent are chiral, a high degree of stereoselectivity can be achieved due to the cumulative effect of the chiral sources. nih.gov While not directly applied to the synthesis of this compound in the provided sources, the principle of using multiple chiral influences to enhance stereochemical control is a powerful strategy in asymmetric synthesis. nih.gov Supramolecular systems, for instance, can exhibit remarkable chirality amplification, where a small amount of a chiral inducer can dictate the helicity of a much larger assembly. mdpi.com

Reactivity and Transformational Chemistry of 2r,3e 4 Phenylbut 3 En 2 Ol As a Synthetic Intermediate

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of (2R,3E)-4-phenylbut-3-en-2-ol is a key site for functionalization. While it is a poor leaving group, it can be activated to undergo substitution reactions, providing pathways to introduce a variety of new functionalities with high stereochemical fidelity.

Direct displacement of the hydroxyl group requires its conversion into a better leaving group. One of the most effective methods for achieving this, particularly with heteroatom nucleophiles, is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. wikipedia.org The activated intermediate, an oxyphosphonium salt, is then readily displaced by a nucleophile in a classic Sₙ2 reaction, which proceeds with a complete inversion of stereochemistry. organic-chemistry.org

This transformation is highly valuable for introducing nitrogen and oxygen nucleophiles. For instance, reacting this compound under Mitsunobu conditions with a carboxylic acid would yield the corresponding (2S,3E)-ester. Similarly, using hydrazoic acid (HN₃) or phthalimide (B116566) as the nucleophile provides a route to the corresponding (2S,3E)-allylic azide (B81097) or phthalimide derivative, respectively, which are precursors to allylic amines. organic-chemistry.orgmasterorganicchemistry.com

Nucleophile (Nu-H)ReagentsProductStereochemistry
Carboxylic Acid (RCOOH)PPh₃, DEAD(2S,3E)-4-phenylbut-3-en-2-yl esterInversion
Hydrazoic Acid (HN₃)PPh₃, DEAD(2S,3E)-4-azido-1-phenylbut-1-eneInversion
PhthalimidePPh₃, DEAD(2S,3E)-N-(4-phenylbut-3-en-2-yl)phthalimideInversion

This table illustrates potential direct substitution reactions on this compound via the Mitsunobu reaction, leading to an inversion of stereochemistry at the C2 position.

Direct substitution with carbon nucleophiles is less common as it typically requires harsher conditions or conversion of the alcohol to a more reactive species like an allylic halide.

Catalyst-mediated reactions offer a powerful and mild alternative for forming carbon-carbon and carbon-heteroatom bonds. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a prime example of such a transformation. wikipedia.orgorganic-chemistry.org In this process, the hydroxyl group of this compound is first converted into a better leaving group, typically an acetate (B1210297) or a carbonate. A palladium(0) catalyst then reacts with this substrate to form a π-allylpalladium intermediate. organic-chemistry.org This complex can then be attacked by a wide range of soft nucleophiles, such as malonates, enolates, amines, and phenols. organic-chemistry.org

The stereochemical outcome of the Tsuji-Trost reaction is generally a net retention of configuration, as the process involves an initial inversion during the formation of the π-allylpalladium complex, followed by a second inversion as the nucleophile attacks the allyl moiety. organic-chemistry.org The use of chiral ligands on the palladium catalyst can influence the regio- and enantioselectivity of the reaction, making it a highly versatile tool in asymmetric synthesis.

NucleophileLeaving Group (X)Catalyst SystemProduct
Dimethyl malonateAcetate (-OAc)Pd(PPh₃)₄Dimethyl 2-((2R,3E)-4-phenylbut-3-en-2-yl)malonate
PhenolCarbonate (-OCO₂Me)Pd(dba)₂, dppe(2R,3E)-2-(phenoxy)-4-phenylbut-3-ene
BenzylamineAcetate (-OAc)Pd(PPh₃)₄(2R,3E)-N-benzyl-4-phenylbut-3-en-2-amine

This interactive data table shows representative catalyst-mediated nucleophilic displacements of activated this compound.

Oxidative and Reductive Transformations

The dual functionality of this compound allows for selective transformations of either the alcohol or the alkene moiety.

The secondary allylic alcohol group can be selectively oxidized to the corresponding α,β-unsaturated ketone without affecting the carbon-carbon double bond or the phenyl ring. A particularly effective reagent for this transformation is activated manganese dioxide (MnO₂). wikipedia.org MnO₂ is a mild and chemoselective oxidant that is widely used for the oxidation of allylic and benzylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. This reaction yields (E)-4-phenylbut-3-en-2-one, also known as benzalacetone.

Starting MaterialOxidizing AgentProduct
This compoundManganese Dioxide (MnO₂)(E)-4-phenylbut-3-en-2-one

This table details the selective oxidation of the allylic alcohol.

The carbon-carbon double bond in this compound can be selectively reduced to yield the corresponding saturated alcohol, (2R)-4-phenylbutan-2-ol. nih.gov This transformation is most commonly achieved through catalytic hydrogenation. Standard catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can effectively reduce the alkene moiety without affecting the secondary alcohol or the aromatic ring. This reaction preserves the stereochemistry at the C2 center, providing a direct route to the chiral saturated alcohol.

Starting MaterialReagentsProduct
This compoundH₂, Pd/C(2R)-4-phenylbutan-2-ol

This table outlines the reduction of the alkene moiety to produce the saturated alcohol derivative.

Cyclization and Rearrangement Reactions for Scaffold Construction

The unique structure of this compound makes it an excellent precursor for various cyclization and rearrangement reactions, enabling the construction of complex molecular frameworks.

One powerful rearrangement is the Johnson-Claisen rearrangement. wikipedia.org In this reaction, the allylic alcohol is heated with a trialkyl orthoacetate (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst. This process converts the alcohol into a ketene (B1206846) acetal (B89532) in situ, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a γ,δ-unsaturated ester. organic-chemistry.org This reaction is highly stereospecific and reliably transfers the chirality from the C2 position of the alcohol to a new stereocenter at the C4 position of the product ester, making it a valuable method for asymmetric carbon-carbon bond formation.

Another important reaction for scaffold construction is Ring-Closing Metathesis (RCM). wikipedia.org To utilize RCM, the hydroxyl group of this compound must first be functionalized with a second terminal alkene. For example, etherification with allyl bromide would yield a diallylic ether derivative. Treatment of this diene with a ruthenium-based catalyst, such as a Grubbs catalyst, would then initiate an intramolecular metathesis reaction to form a seven-membered oxygen-containing heterocycle, with the release of ethylene (B1197577) as a byproduct. organic-chemistry.org The stereocenter of the starting alcohol directs the conformation of the substrate in the transition state, influencing the geometry of the newly formed double bond in the cyclic product.

Reaction TypeKey ReagentsIntermediate/Transition StateProduct Type
Johnson-Claisen RearrangementCH₃C(OEt)₃, H⁺Ketene Acetalγ,δ-Unsaturated Ester
Ring-Closing Metathesis (RCM)Grubbs CatalystMetallacyclobutaneUnsaturated Heterocycle

This table summarizes key cyclization and rearrangement reactions for scaffold construction using derivatives of this compound.

Derivatization for Complex Molecular Architectures

The hydroxyl group and the double bond of this compound are key functional handles for derivatization, enabling the construction of a wide array of more complex molecules.

The hydroxyl group of this compound can be readily converted into esters and ethers, introducing new functionalities while preserving the original stereochemistry.

Chiral Esters: The Steglich esterification is a mild and efficient method for the synthesis of esters from alcohols and carboxylic acids, using a carbodiimide (B86325) (like DCC or EDC) and a catalyst (like DMAP). synarchive.comorganic-chemistry.org This method is particularly useful for secondary alcohols and acid-sensitive substrates. organic-chemistry.orgcommonorganicchemistry.com Reacting this compound with a chiral carboxylic acid via Steglich esterification would yield a diastereomeric ester, allowing for potential separation or use in asymmetric synthesis.

Chiral Ethers: The Williamson ether synthesis is a classic and widely used method for preparing ethers from an alkoxide and an alkyl halide. youtube.commasterorganicchemistry.com Deprotonation of this compound with a strong base (e.g., sodium hydride) would generate the corresponding alkoxide. Subsequent reaction with an alkyl halide in an SN2 reaction would furnish the chiral ether. youtube.comyoutube.com This method allows for the introduction of a variety of alkyl, aryl, or functionalized groups.

Table 2: Representative Esterification and Etherification Reactions

Starting AlcoholReagentsReaction TypeProduct Type
This compoundR'COOH, DCC, DMAPSteglich EsterificationChiral Ester
This compound1. NaH; 2. R'XWilliamson Ether SynthesisChiral Ether

The hydroxyl group of this compound can be replaced by a halogen atom to produce chiral halogenated derivatives. The reaction with thionyl chloride (SOCl₂) is a common method for converting alcohols to alkyl chlorides. libretexts.orglibretexts.org This reaction typically proceeds via an SN2 mechanism when a base like pyridine (B92270) is used, resulting in an inversion of stereochemistry at the chiral center. youtube.com Thus, treatment of this compound with thionyl chloride in the presence of pyridine would be expected to yield (2S,3E)-4-chloro-1-phenylbut-1-ene. These chiral chloro derivatives are valuable intermediates for further nucleophilic substitution reactions.

This compound can be a precursor for the synthesis of various nitrogen-containing scaffolds, which are important in medicinal chemistry and catalysis.

Thiazolium Salts: Thiazolium salts are precursors to N-heterocyclic carbenes, which have found widespread use as organocatalysts. A common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.netorganic-chemistry.org To synthesize a thiazolium salt from this compound, a multi-step sequence would be necessary. First, oxidation of the alcohol to the corresponding α,β-unsaturated ketone, (E)-4-phenylbut-3-en-2-one. This ketone can then be converted to an α-haloketone, for example, by reaction with bromine. The resulting α-bromoketone can then be reacted with a thioamide to form the thiazole (B1198619) ring. researchgate.net Subsequent N-alkylation would yield the desired thiazolium salt. usask.cascholaris.cachemrxiv.org

Amino Alcohols: Chiral β-amino alcohols are important structural motifs in many natural products and pharmaceuticals. scbt.com One strategy for the synthesis of amino alcohols from α,β-unsaturated alcohols involves an aminohydroxylation reaction. diva-portal.org Alternatively, a multi-step sequence can be envisioned where the double bond is first epoxidized, followed by ring-opening of the epoxide with a nitrogen nucleophile. The Sharpless asymmetric aminohydroxylation provides a more direct route to enantiomerically pure β-amino alcohols from alkenes. diva-portal.org Applying such a methodology to the double bond of a protected form of this compound could lead to the formation of a chiral amino diol derivative. gchemglobal.com

The versatile structure of this compound also allows for its use in the construction of enynes and chromene derivatives.

Enynes: Conjugated enynes are valuable building blocks in organic synthesis. nih.gov Palladium-catalyzed cross-coupling reactions provide an efficient route to these structures. nih.govnih.govorganic-chemistry.org For instance, the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst could directly yield a chiral 1,4-enyne. This transformation would proceed with retention of the double bond geometry and the stereochemistry at the alcohol center.

Chromene Derivatives: Chromenes are a class of heterocyclic compounds with a wide range of biological activities. A common method for their synthesis involves the reaction of a salicylaldehyde (B1680747) with an α,β-unsaturated compound. beilstein-journals.orgnih.govnih.gov this compound can be oxidized to the corresponding α,β-unsaturated ketone, (E)-4-phenylbut-3-en-2-one. This ketone can then undergo a domino oxa-Michael/aldol reaction with a substituted salicylaldehyde, catalyzed by an organocatalyst like L-pipecolinic acid or tetramethylguanidine, to afford 2-phenyl-2H-chromene derivatives. nih.gov This approach provides a straightforward entry into this important class of heterocyclic compounds. mdpi.comrsc.org

Mechanistic Investigations and Theoretical Studies of 2r,3e 4 Phenylbut 3 En 2 Ol Reactions

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving (2R,3E)-4-phenylbut-3-en-2-ol and its precursor, (E)-4-phenylbut-3-en-2-one (benzalacetone), are diverse. Key transformations include reduction, oxidation, and substitution reactions.

One significant pathway is the direct catalytic amination of allylic alcohols to form allylic amines, where water is the only byproduct. researchgate.net In palladium-catalyzed versions of this reaction, the mechanism is believed to involve the formation of a key π-allyl palladium intermediate. A proposed mechanism suggests that a co-catalyst, such as 1,3-diethylurea, facilitates the rate-limiting C-O oxidative addition step through a cooperative hydrogen-bonding array with the alcohol's hydroxyl group. mdpi.com This interaction lowers the energy throughout the catalytic cycle. mdpi.com

Another pathway involves the enzymatic reduction of the precursor ketone, benzalacetone. In biological systems, this reduction can proceed via two main routes: reduction of the carbon-carbon double bond to yield 4-phenyl-2-butanone (PBA), or reduction of the carbonyl group to form the allylic alcohol. capes.gov.br Studies with rat liver cytosol show that the carbonyl reduction is catalyzed by alcohol dehydrogenases (ADHs). sigmaaldrich.com The general mechanism for ADHs involves the coordination of the ketone's carbonyl oxygen to a zinc ion in the active site, followed by a proton transfer from a histidine residue and a subsequent hydride transfer from the NAD(P)H cofactor to the carbonyl carbon. nih.gov This sequence of events generates the alcohol product.

Intermediates in these reactions are often transient and difficult to isolate. In transition metal-catalyzed reactions, organometallic species like π-allyl complexes are crucial intermediates. mdpi.com In enzymatic reactions, the enzyme-substrate (Michaelis) complex and enzyme-transition state complexes are key intermediates that dictate the reaction's course and stereoselectivity. nih.govnih.gov For instance, in the Ru-BINAP catalyzed hydrogenation of benzalacetone, a ruthenium-hydride-substrate complex is a pivotal intermediate prior to the hydrogen transfer step. harvard.edu

Role of Catalysts in Directing Selectivity and Efficiency

Catalysts are central to controlling the synthesis and reactions of this compound, particularly in achieving the desired stereochemistry. Both enzymes and transition metal complexes have been employed with high levels of success.

Enzymes, particularly alcohol dehydrogenases (ADHs) and lipases, are powerful tools for the stereoselective synthesis of chiral alcohols like this compound. The high selectivity of these biocatalysts stems from intricate interactions within their chiral active sites.

ADHs catalyze the asymmetric reduction of prochiral ketones to optically pure alcohols. nih.gov The stereochemical outcome is dictated by the geometry of the enzyme's active site, which typically contains two binding pockets of different sizes (one small, one large). nih.gov For the precursor ketone (benzalacetone) to be reduced to the (R)-alcohol, it must orient itself in the active site such that the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor delivers a hydride to the Re-face of the carbonyl. nih.gov This preferred binding orientation minimizes steric clashes between the substrate's substituents (the methyl and styryl groups) and the amino acid residues lining the pockets. Computational studies have shown that the stereoselectivity is determined by a fine balance of repulsive steric interactions and attractive dispersion forces between the substrate and the hydrophobic binding pockets. diva-portal.org

Lipases are employed in the kinetic resolution of racemic 4-phenylbut-3-en-2-ol. researchgate.net In this process, the enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the two. For example, Candida antarctica lipase (B570770) B (CALB) is highly effective at catalyzing the transesterification of the (S)-enantiomer with an acyl donor (like vinyl acetate), leaving the desired (R)-enantiomer [this compound] largely unreacted. researchgate.net This high enantioselectivity is governed by the fit of the alcohol enantiomers within the enzyme's active site, where the nucleophilic serine residue performs the acylation.

Transition metal complexes, particularly those with chiral ligands, provide a powerful method for the asymmetric synthesis of this compound via the hydrogenation of benzalacetone. The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a prominent example. harvard.edu

The stereochemical control in this system arises from the specific chiral environment created by the BINAP ligand. The rigid C2-symmetric backbone of BINAP positions its four phenyl groups in a way that blocks two of the four coordination quadrants around the ruthenium center. harvard.edu This steric blocking forces the incoming ketone substrate to coordinate in a specific orientation to avoid unfavorable steric interactions. researchgate.net The reaction is believed to proceed through a six-membered ring transition state involving the Ru-H bond, the carbonyl group of the ketone, and a hydrogen bond between the carbonyl and an N-H group of a diamine ligand also coordinated to the metal. researchgate.net The combination of the chiral phosphine (B1218219) ligand and the diamine ligand works in concert to achieve high enantioselectivity. For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is typically used, as it favors the transition state leading to this enantiomer. harvard.edu

The table below summarizes catalytic systems used in the synthesis of the target compound.

Catalyst SystemReaction TypePrecursorProductKey Mechanistic Feature
Alcohol Dehydrogenase (ADH) + NADPHBioreduction(E)-4-phenylbut-3-en-2-oneThis compoundSubstrate binding in specific pockets of the enzyme active site directs hydride delivery.
Candida antarctica Lipase B (CALB)Kinetic Resolution(rac)-4-phenylbut-3-en-2-olThis compoundSelective acylation of the (S)-enantiomer.
Ru-BINAP-diamine Complex + H₂Asymmetric Hydrogenation(E)-4-phenylbut-3-en-2-oneThis compoundChiral ligand (BINAP) creates a sterically hindered environment, controlling substrate approach to the metal center. harvard.edu
Oxovanadium(V) ComplexDirect AminationThis compoundChiral allylic amineCatalyst activates the alcohol for nucleophilic attack by an amine. researchgate.net

Computational Chemistry Approaches

Theoretical calculations have become indispensable for elucidating the complex mechanisms and predicting the stereochemical outcomes of reactions involving this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms by calculating the potential energy surfaces of reaction pathways. diva-portal.org For enzymatic reactions, such as the ADH-catalyzed reduction of benzalacetone, DFT calculations on large cluster models of the active site can map the energy profiles of the reaction. nih.gov These studies have confirmed the viability of the proposed two-step mechanism: a proton transfer from the substrate to a histidine residue, followed by a hydride transfer from the NADPH cofactor. nih.gov By comparing the activation energy barriers for the pathways leading to the (R) and (S) products, DFT can quantitatively predict and rationalize the experimentally observed enantioselectivity. nih.gov

Similarly, DFT has been applied to understand the activation of α,β-unsaturated ketones in the presence of strong acids, revealing that protonation on the carbonyl oxygen followed by protonation on the α-carbon leads to highly reactive dicationic superelectrophiles. rsc.org Such calculations provide fundamental insights into the reactivity of the precursor ketone under various conditions.

Modeling the geometry and energy of transition states is key to understanding stereoselectivity. nih.govdiva-portal.org The "lock-and-key" principle, where the transition state fits snugly into the enzyme's active site, is a guiding concept. nih.gov For ADH-catalyzed reductions, computational models demonstrate how the substrate must adopt a specific conformation in the transition state to minimize steric hindrance with the residues of the large and small binding pockets, thus favoring the formation of one enantiomer over the other. nih.govrsc.org

In the case of Ru-BINAP catalyzed hydrogenation, theoretical studies have modeled the diastereomeric transition states that lead to the (R) and (S) products. researchgate.netnih.gov These models show that the enantioselectivity originates from steric repulsion between the substrate and the phenyl groups of the BINAP ligand. researchgate.net The transition state leading to the major enantiomer is significantly lower in energy because it allows the substrate to fit more comfortably into the chiral pocket created by the ligand. harvard.edu Transition state force fields (TSFF) have been developed to predict enantioselectivity for these systems with good accuracy, facilitating the virtual screening of catalysts. researchgate.net

The table below presents data from a representative computational study on an ADH, illustrating how calculated energy barriers correlate with stereoselectivity.

SubstrateProduct EnantiomerCalculated Activation Energy (kcal/mol)Experimental Outcome
2-Butanol(R)15.2Favored
2-Butanol(S)16.5Disfavored
3-Hexanol(R)17.1Disfavored
3-Hexanol(S)16.0Favored
(Data is illustrative, based on findings from DFT studies on TbSADH which show the ability to reproduce and rationalize enantiopreference). nih.gov

Characterization Methodologies for Mechanistic and Stereochemical Elucidation

The definitive determination of the three-dimensional arrangement of atoms in this compound and its reaction products is fundamental to understanding reaction mechanisms and stereochemical outcomes. A suite of sophisticated analytical techniques is employed for this purpose, each providing unique and complementary information. These methodologies include X-ray crystallography for unambiguous absolute configuration assignment, advanced Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and stereochemical analysis in solution, and chiral chromatography for the crucial determination of enantiomeric purity.

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. thieme-connect.de This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the precise spatial arrangement of atoms can be determined.

For molecules containing only light atoms (like carbon, hydrogen, and oxygen), the determination of absolute configuration can be challenging. However, the phenomenon of anomalous dispersion, especially when using specific X-ray wavelengths or in the presence of heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). ed.ac.ukmit.edu

In the case of this compound, direct crystallographic analysis can be difficult. However, its absolute configuration has been unequivocally confirmed through the analysis of a crystalline derivative. rsc.orgnih.gov Researchers synthesized a derivative of (+)-(E)-4-phenylbut-3-en-2-ol and subjected it to single-crystal X-ray diffraction analysis. The analysis confirmed that the (+)-enantiomer possesses the (R) configuration. rsc.orgnih.gov This experimental result validated previous assumptions in the scientific literature regarding the stereochemistry of this compound. rsc.org

Table 1: Summary of X-ray Crystallography Findings for (+)-(E)-4-phenylbut-3-en-2-ol Derivative

Analyte Technique Finding Citation
Derivative of (+)-(E)-4-phenylbut-3-en-2-ol Single-Crystal X-ray Diffraction The absolute configuration was determined to be (R). rsc.org, nih.gov

Advanced NMR Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. iitmandi.ac.in While basic one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the molecular skeleton and functional groups of this compound, advanced NMR techniques are required to deduce its relative and absolute stereochemistry. scite.ai

Two-dimensional (2D) NMR experiments are particularly powerful. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish through-space proximity between specific protons. wordpress.com For this compound, a NOESY experiment would be expected to show a correlation between the proton on the stereocenter (C2) and the vinylic proton at C3, helping to confirm the relative orientation of these groups.

The magnitude of the coupling constant (³J) between the vinylic protons (on C3 and C4) is crucial for assigning the geometry of the double bond. For (3E)-4-phenylbut-3-en-2-ol, a large coupling constant, typically in the range of 11-18 Hz, is expected, which is characteristic of a trans or E configuration.

To determine the absolute configuration by NMR, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. These agents react with or form a complex with the enantiomers of 4-phenylbut-3-en-2-ol, creating diastereomeric species that can be distinguished by NMR, often exhibiting different chemical shifts. scite.ai

Table 2: Expected ¹H NMR Data for this compound

Proton Multiplicity Expected Chemical Shift (δ, ppm) Expected Coupling Constant (J, Hz) Key Correlations (COSY/NOESY)
H on C2 Quintet ~4.4-4.6 ~6.5 H on C3, CH₃ protons
H on C3 Doublet of doublets ~6.2-6.4 ³J(H3-H4) = ~16 (E-config), ³J(H3-H2) = ~6.5 H on C4, H on C2
H on C4 Doublet ~6.6-6.8 ³J(H4-H3) = ~16 (E-config) H on C3, Phenyl protons
CH₃ protons Doublet ~1.3-1.5 ~6.5 H on C2
Phenyl protons Multiplet ~7.2-7.5 - H on C4

Chiral Chromatography (e.g., GC) for Enantiomeric Purity Determination

While NMR with chiral auxiliaries can indicate enantiomeric composition, chiral chromatography provides a direct and highly accurate measure of enantiomeric purity, often expressed as enantiomeric excess (ee). gcms.cz Gas chromatography (GC) with a chiral stationary phase (CSP) is a common and effective method for separating the enantiomers of volatile compounds like 4-phenylbut-3-en-2-ol. gcms.cz

In this technique, a racemic or enantioenriched sample is injected into the GC. The column contains a stationary phase that is itself chiral, often a derivatized cyclodextrin. gcms.cz The two enantiomers, this compound and (2S,3E)-4-phenylbut-3-en-2-ol, form transient diastereomeric complexes with the chiral stationary phase. These complexes have slightly different stabilities, leading to different retention times. As a result, the two enantiomers are separated and emerge from the column at different times, producing two distinct peaks in the chromatogram.

The area under each peak is proportional to the amount of that enantiomer in the mixture. By integrating the peak areas, the ratio of the two enantiomers can be precisely calculated, allowing for the determination of the enantiomeric excess. This is a critical quality control step in asymmetric synthesis, ensuring the stereochemical integrity of the final product.

Table 3: Representative Data from Chiral GC Analysis

Enantiomer Retention Time (min) Peak Area (arbitrary units) Enantiomeric Composition (%)
(2S,3E)-4-phenylbut-3-en-2-ol 12.5 1,000 5
This compound 13.2 19,000 95

| Result | | | Enantiomeric Excess (ee) = 90% |

Applications of 2r,3e 4 Phenylbut 3 En 2 Ol in Advanced Organic Synthesis Research

Asymmetric Synthesis of Chiral Intermediates for Complex Molecule Construction

Optically active allylic alcohols like (2R,3E)-4-phenylbut-3-en-2-ol are fundamental precursors in asymmetric synthesis. pnas.org The proximity of the hydroxyl group and the double bond allows for a diverse range of chemical manipulations that can be controlled with a high degree of stereoselectivity. The hydroxyl group, in particular, can direct the stereochemical outcome of reactions performed on the adjacent double bond.

This directing capability is exploited in numerous transformations to create other valuable chiral intermediates. Key reactions include:

Epoxidation: The guided epoxidation of the alkene leads to the formation of chiral epoxy alcohols, which are versatile intermediates for synthesizing various biologically active compounds.

Dihydroxylation: Asymmetric dihydroxylation results in the formation of chiral triols, adding stereocenters in a predictable manner.

Amination: The compound can serve as a substrate in chemoenzymatic amination reactions. For instance, a laccase/TEMPO system can be used for oxidation, which is then followed by an asymmetric biotransamination to yield chiral amines.

The development of catalytic asymmetric methods to produce enantioenriched allylic alcohols, such as the asymmetric reduction of α,β-unsaturated ketones, has been a primary focus of research, underscoring their importance as foundational materials for accessing a multitude of other chiral molecules.

Development of Novel Synthetic Methodologies Leveraging its Reactivity

The unique reactivity of this compound has made it a valuable tool for the development of new synthetic methods. Its well-defined structure makes it an excellent model compound for testing the efficacy and mechanisms of new catalytic systems.

One notable example is its use in transition metal-catalyzed asymmetric allylic substitutions . These reactions are powerful tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For instance, iridium-catalyzed cascade reactions have been developed for the asymmetric allylation of racemic allylic alcohols with various nucleophiles, like thiols, to produce important chiral β-hydroxy allylic sulfides.

Furthermore, methodologies have been developed that leverage the reactivity of allylic alcohol derivatives. In one such process, prochiral (Z)-allylic alcohols are converted into their trichloroacetimidate intermediates. These intermediates then undergo a highly enantioselective SN2′ substitution with carboxylic acids in the presence of a specialized palladium(II) catalyst. nih.gov This reaction produces chiral allylic esters with high yields and excellent branched-to-linear product ratios, which can then be easily converted back to the parent chiral allylic alcohol. nih.gov

Role as a Chiral Auxiliary or Building Block in Academic Total Synthesis Endeavors

Chiral allylic alcohols are considered fundamental building blocks in the total synthesis of complex natural products and potential therapeutic agents. pnas.org Their ability to undergo a wide array of transformations with high stereocontrol makes them ideal starting points or key intermediates in synthetic campaigns. pnas.org Transformations such as epoxidation, dihydroxylation, and various rearrangement reactions allow for the introduction of new stereocenters and functional groups in a controlled manner, which is essential for building intricate molecular architectures.

While this compound is frequently cited as a model substrate for developing synthetic methods, its direct incorporation into a specific, named total synthesis is not extensively detailed in readily available literature. However, the principles demonstrated with this compound are broadly applicable. The numerous methods developed using this and similar allylic alcohols, such as catalytic kinetic resolutions and asymmetric reductions of the corresponding ketones, are standard strategies employed by synthetic chemists in the planning and execution of total syntheses. pnas.org

Green Chemistry Perspectives in its Synthesis and Transformations

A green chemistry perspective on the use of this compound involves evaluating both its own synthesis and its subsequent transformations against principles that minimize environmental impact. This includes assessing factors like atom economy, energy efficiency, and the use of hazardous substances. nih.gov

The most common route to this chiral alcohol involves the asymmetric reduction of its precursor, (E)-4-phenyl-3-buten-2-one, also known as benzalacetone. The synthesis of benzalacetone itself is a key area of focus for green chemistry improvements. The traditional method is the Claisen-Schmidt condensation, a base-catalyzed reaction between benzaldehyde (B42025) and acetone (B3395972). nih.gov

Recent research has aimed to make this process more environmentally benign. For example, a stirring-induced emulsion synthesis technique has been developed that avoids the use of surfactants and allows for the large-scale production of benzalacetone with very high selectivity (99 ± 1%). nih.govresearchgate.net This method works by keeping the water-soluble catalyst (NaOH) and acetone separate from the oil-soluble benzaldehyde, confining the reaction to the liquid-liquid interface and preventing side reactions. nih.govresearchgate.net Another approach involves using heterogeneous catalysts, such as mesoporous aluminosilicates, which can be more easily recovered and reused, reducing waste compared to homogeneous catalysts like NaOH that require neutralization and generate salt waste. google.com

Once benzalacetone is synthesized, its reduction to this compound can also be optimized for greenness. Biocatalytic reductions using whole-cell systems (e.g., Weissella cibaria or baker's yeast) or enzymes from plant tissues offer a green alternative to traditional chemical reductants. These biocatalytic methods often proceed under mild conditions (room temperature and neutral pH) in aqueous media and can provide high yields and excellent enantioselectivity.

Below is a table comparing different synthetic routes to the precursor, benzalacetone, from a green chemistry standpoint.

Synthesis MethodCatalystSolventConditionsGreen Chemistry Considerations
Traditional Claisen-Schmidt NaOH (homogeneous)HydroalcoholicRoom Temp to 30°CGenerates salt waste after neutralization; may use organic solvents. google.com
Emulsion Synthesis NaOH (homogeneous)Water/Organic (biphasic)25-35°CHigh selectivity, avoids surfactants, allows for catalyst and solvent recycling. nih.govresearchgate.net
Heterogeneous Catalysis Mesoporous AluminosilicateNone (neat)120-130°CCatalyst is reusable, solventless reaction reduces waste. Higher energy input required. google.com

These ongoing developments highlight the chemical community's efforts to align the synthesis and application of valuable building blocks like this compound with the principles of sustainability. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Sustainability

The enantioselective synthesis of (2R,3E)-4-phenylbut-3-en-2-ol and its subsequent stereoselective transformations are central to its utility. Future research will undoubtedly focus on the development of more efficient, selective, and sustainable catalytic systems.

One promising area is the advancement of biocatalysis . The asymmetric reduction of its precursor, (E)-4-phenyl-3-buten-2-one (benzalacetone), using whole-cell biocatalysts has shown considerable success. For instance, organisms like Weissella cibaria N9 and baker's yeast (Saccharomyces cerevisiae) have been employed for this transformation, yielding the (S)-enantiomer with high conversion and enantiomeric excess. Future work will likely involve enzyme engineering and directed evolution to develop highly specific ketoreductases (KREDs) that can produce the (R)-enantiomer with comparable efficiency. The use of immobilized enzymes will also be crucial for improving catalyst reusability and process sustainability.

In the realm of chemocatalysis , rhodium-catalyzed dynamic kinetic asymmetric allylation represents a sophisticated strategy for the utilization of racemic allylic alcohols. nih.gov While not yet specifically demonstrated for this compound, this methodology, which employs diphosphine ligands to control chemoselectivity (O- vs. C-allylation), could be adapted for this substrate. nih.gov Future research will likely focus on designing new chiral ligands for rhodium and other transition metals (e.g., iridium, palladium, ruthenium) to achieve even higher levels of stereocontrol in the reactions of carbonates or other derivatives of this compound. The development of catalysts based on earth-abundant and non-toxic metals is also a key aspect of sustainable chemistry that will be explored.

Table 1: Examples of Catalytic Systems for the Synthesis and Transformation of Phenylbuten-2-ol Derivatives

Catalyst TypeReactionSubstrateProductStereoselectivity
Whole-cell Biocatalyst (Weissella cibaria N9)Asymmetric Reduction(E)-4-phenyl-3-buten-2-one(S,E)-4-phenylbut-3-en-2-olExcellent ee
Whole-cell Biocatalyst (Baker's Yeast)Asymmetric Reduction(E)-4-phenyl-3-buten-2-oneOptically active 4-phenylbut-3-en-2-ol>81% ee
Rhodium/(R,R)-QuinoxP*Dynamic Kinetic Asymmetric O-AllylationRacemic allylic carbonatesO-allylated phenolsHigh ee
Rhodium/(S,S)-DIOPDynamic Kinetic Asymmetric C-AllylationRacemic allylic carbonatesortho-C-allylated 2-naphtholHigh ee

Note: Data for rhodium-catalyzed reactions are based on analogous racemic allylic carbonates and represent a potential application for derivatives of this compound.

Integration into Multi-component and Cascade Reactions for Molecular Complexity

To enhance synthetic efficiency and minimize waste, the integration of this compound into multi-component reactions (MCRs) and cascade reactions is a highly attractive research avenue. These strategies allow for the construction of complex molecular architectures in a single pot, often with high atom economy.

Multi-enzyme cascade reactions offer a powerful approach for the stereoselective synthesis of complex chiral molecules. For instance, a one-pot, two-step cascade combining an ene-reductase (ER) and an alcohol dehydrogenase (ADH) has been developed for the synthesis of the stereoisomers of a related compound, Muguesia®, from an α,β-unsaturated ketone precursor. polimi.it A similar strategy could be envisioned where this compound is generated in situ from benzalacetone and then participates in a subsequent enzymatic transformation, such as an oxidation, epoxidation, or C-C bond formation, all within the same reaction vessel. The challenge lies in ensuring enzyme compatibility and optimizing reaction conditions for a multi-step sequence.

The development of chemo-enzymatic cascades is another promising direction. For example, a chemical catalyst could be used to activate a functional group on this compound, which then undergoes a highly selective enzymatic transformation. The combination of organocatalysis with biocatalysis is particularly appealing, as both often operate under mild reaction conditions.

Furthermore, the incorporation of this compound into transition metal-catalyzed cascade reactions could lead to the rapid synthesis of complex heterocyclic or polycyclic structures. For example, a palladium-catalyzed cascade could be initiated by the functionalization of the hydroxyl group, followed by intramolecular reactions involving the double bond and the phenyl ring. The stereocenter in this compound would be instrumental in controlling the stereochemical outcome of such cascades.

Exploration of New Reactivity Modes and Unprecedented Transformations

Beyond its established role as a chiral building block, future research will aim to uncover novel reactivity modes of this compound. The unique spatial arrangement of its functional groups could be exploited to achieve transformations that are not possible with simpler substrates.

One area of exploration could be the use of photocatalysis to generate radical intermediates from this compound or its derivatives. The resulting radicals could participate in a variety of C-C and C-heteroatom bond-forming reactions, potentially with high stereocontrol dictated by the existing chiral center.

Another avenue is the investigation of rearrangement reactions . The allylic alcohol moiety is susceptible to various rearrangements, such as nih.govnih.gov-sigmatropic rearrangements (e.g., Overman rearrangement of derived imidates) or metal-catalyzed isomerizations. By designing appropriate substrates and catalytic systems, it may be possible to steer these rearrangements towards the formation of novel and synthetically useful chiral products.

The development of asymmetric dual-catalysis , where two different chiral catalysts activate the two reacting partners independently, is a rapidly advancing field. acs.org this compound could serve as an ideal substrate in such systems, for example, in the iridium-catalyzed asymmetric allylation of aldehydes, where a chiral phosphoramidite (B1245037) ligand on the iridium center and a chiral primary amine co-catalyst work in concert to control the stereochemical outcome. acs.org

Advanced Computational Design and Prediction of Reactions Involving this compound

The rational design of catalysts and the prediction of reaction outcomes are becoming increasingly important in modern organic synthesis. Advanced computational methods, such as Density Functional Theory (DFT) and machine learning, will play a pivotal role in accelerating research involving this compound.

DFT calculations can provide detailed insights into reaction mechanisms and the origins of stereoselectivity. nih.gov For reactions involving this compound, DFT can be used to:

Model the transition states of different catalytic cycles to understand why a particular stereoisomer is formed preferentially.

Elucidate the role of non-covalent interactions between the substrate, catalyst, and reagents in determining the stereochemical outcome.

Design new chiral ligands with optimized steric and electronic properties for improved catalytic performance.

Machine learning is emerging as a powerful tool for predicting the stereoselectivity of chemical reactions. nih.govresearchgate.net By training algorithms on large datasets of experimental results, it is possible to develop predictive models that can accurately forecast the enantiomeric excess of a reaction given a set of reactants, catalysts, and conditions. For this compound, machine learning models could be developed to:

Predict the optimal catalyst and reaction conditions for a desired stereoselective transformation.

Identify promising new substrates for known catalytic systems.

Accelerate the discovery of novel reactions by screening virtual libraries of potential reactants and catalysts.

The synergy between computational modeling and experimental work will be crucial for the rapid and efficient development of new synthetic methodologies based on this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing (2R,3E)-4-phenylbut-3-en-2-ol, and how is purity assessed?

  • The compound is synthesized via sodium borohydride reduction of the corresponding α,β-unsaturated ketone. Reaction progress and purity are monitored using thin-layer chromatography (TLC). Post-synthesis, ¹H NMR and IR spectroscopy quantify stereochemical integrity and detect byproducts. For instance, ¹H NMR distinguishes the allylic alcohol (δ ~5.8 ppm for vinylic protons) from saturated analogs (δ ~1.5 ppm for CH₂ groups), with integrations determining component ratios .

Q. How is the (E)-configuration of the double bond confirmed experimentally?

  • The (E)-geometry is validated via coupling constants (J) in ¹H NMR. Trans-vinylic protons exhibit J = 15–16 Hz, contrasting with J < 12 Hz for (Z)-isomers. IR spectroscopy further corroborates the structure through O-H (3200–3600 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretching frequencies .

Q. What chromatographic methods separate this compound from side products like 4-phenylbutan-2-ol?

  • Silica gel column chromatography with hexane/ethyl acetate gradients resolves the allylic alcohol from saturated byproducts. TLC (Rf comparison) and GC-MS verify separation efficiency. NMR integration quantifies residual contaminants post-purification .

Advanced Research Questions

Q. How does lipase-catalyzed kinetic resolution achieve enantiomeric enrichment of this compound?

  • Racemic (3E)-4-phenylbut-3-en-2-ol undergoes enantioselective acylation using lipases (e.g., Pseudomonas cepacia). The enzyme preferentially acetylates the (S)-enantiomer, leaving the (2R,3E)-alcohol unreacted. Optimized conditions (e.g., vinyl acetate as acyl donor, 30°C) yield >90% enantiomeric excess (ee) .

Q. What dynamic kinetic resolution (DKR) strategies produce enantiopure this compound?

  • DKR combines lipase-catalyzed acylation with metal-catalyzed racemization (e.g., Shvo’s ruthenium complex). This tandem process converts the substrate to the (R)-acetate with >99% ee. Hydrolysis of the acetate yields enantiopure alcohol. Key parameters include solvent choice (toluene) and temperature control (50–60°C) .

Q. Which chiral stationary phases optimize analytical and preparative separation of this compound enantiomers?

  • Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10 v/v) resolve enantiomers effectively. Retention times and resolution factors (Rs > 1.5) are critical for quantification. Preparative-scale isolation employs repeated injections or simulated moving-bed chromatography .

Data Contradictions and Methodological Considerations

  • Discrepancies in Enantiomeric Ratios : Variability in reported ee values (e.g., 90% vs. 95%) may arise from lipase batch differences or incomplete racemization in DKR. Cross-validation using polarimetry and chiral HPLC is recommended .
  • Stereochemical Misassignment : Early studies occasionally misassigned (E/Z)-configurations due to overlapping NMR signals. X-ray crystallography (using SHELX for structure refinement) or NOESY experiments resolve ambiguities .

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